molecular formula C11H9F3O B1380195 2-Methyl-3-[2-(trifluoromethyl)phenyl]prop-2-enal CAS No. 1562148-00-8

2-Methyl-3-[2-(trifluoromethyl)phenyl]prop-2-enal

Cat. No.: B1380195
CAS No.: 1562148-00-8
M. Wt: 214.18 g/mol
InChI Key: FLVRLNFCFKXVDV-UHFFFAOYSA-N
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Description

2-Methyl-3-[2-(trifluoromethyl)phenyl]prop-2-enal is an organic compound with the molecular formula C11H9F3O It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a prop-2-enal moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-[2-(trifluoromethyl)phenyl]prop-2-enal typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate trifluoromethyl-substituted benzaldehyde.

    Aldol Condensation: The benzaldehyde undergoes an aldol condensation with acetone in the presence of a base such as sodium hydroxide to form the corresponding α,β-unsaturated aldehyde.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions, followed by continuous purification processes to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in various substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Methyl-3-[2-(trifluoromethyl)phenyl]prop-2-enal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Methyl-3-[2-(trifluoromethyl)phenyl]prop-2-enal exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This can lead to alterations in cellular processes and signaling pathways, contributing to its observed biological activities.

Comparison with Similar Compounds

  • 2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enal
  • N-(4-Cyano-3-(trifluoromethyl)phenyl)methacrylamide

Comparison: Compared to similar compounds, 2-Methyl-3-[2-(trifluoromethyl)phenyl]prop-2-enal is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

2-methyl-3-[2-(trifluoromethyl)phenyl]prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O/c1-8(7-15)6-9-4-2-3-5-10(9)11(12,13)14/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLVRLNFCFKXVDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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